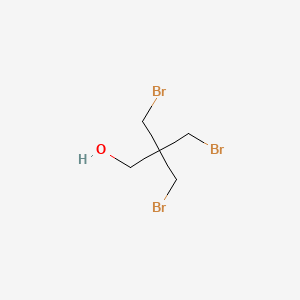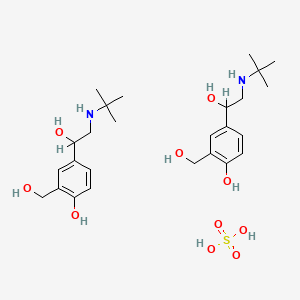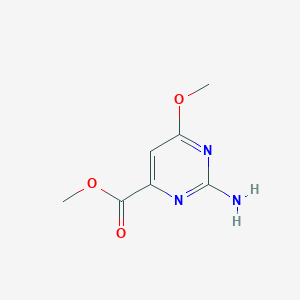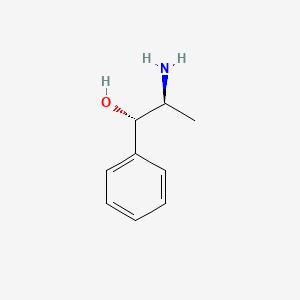
Cathine
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cathine can be synthesized through various methods. One common synthetic route involves the reduction of cathinone, another compound found in khat. The reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from khat leaves. The leaves are dried and then subjected to solvent extraction processes to isolate this compound. The extracted compound is then purified using chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Cathine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form cathinone.
Reduction: Cathinone can be reduced to form this compound.
Substitution: Various substitution reactions can occur on the phenyl ring of this compound.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or nitro groups.
Major Products:
Oxidation: Cathinone.
Reduction: this compound.
Substitution: Various substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Cathine has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the study of synthetic cathinones.
Biology: Studied for its effects on neurotransmitter systems and its potential neurotoxic properties.
Medicine: Investigated for its appetite suppressant properties and potential use in treating obesity.
Industry: Used in the production of certain pharmaceuticals and as a precursor for other chemical compounds.
Wirkmechanismus
Cathine is structurally and functionally similar to several other compounds:
Cathinone: The precursor to this compound, with stronger stimulant effects.
Ephedrine: Shares similar stimulant properties but differs in its chemical structure.
Amphetamine: A more potent stimulant with a higher potential for abuse
Uniqueness of this compound: this compound is unique in its relatively mild stimulant effects compared to its analogs. It has approximately 7-10% the potency of amphetamine, making it less likely to be abused while still providing therapeutic benefits .
Vergleich Mit ähnlichen Verbindungen
- Cathinone
- Ephedrine
- Amphetamine
Eigenschaften
CAS-Nummer |
36393-56-3 |
|---|---|
Molekularformel |
C9H13NO |
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
2-amino-1-phenylpropan-1-ol |
InChI |
InChI=1S/C9H13NO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7,9,11H,10H2,1H3 |
InChI-Schlüssel |
DLNKOYKMWOXYQA-UHFFFAOYSA-N |
SMILES |
CC(C(C1=CC=CC=C1)O)N |
Isomerische SMILES |
C[C@@H]([C@H](C1=CC=CC=C1)O)N |
Kanonische SMILES |
CC(C(C1=CC=CC=C1)O)N |
Color/Form |
White, crystalline powder |
melting_point |
77.5-78 °C |
Löslichkeit |
0.13 M Freely soluble in water and alcohol In water, 1.49X10+5 mg/L at 25 °C (est) |
Dampfdruck |
8.67X10-4 mm Hg at 25 °C (est) |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




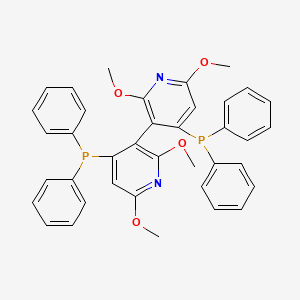
![(S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl](/img/structure/B3424647.png)
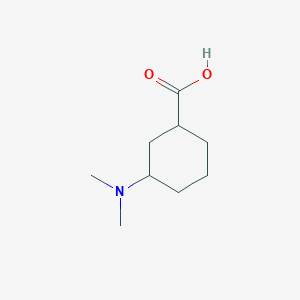
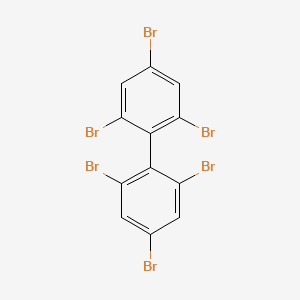
![2,3,4,5-Tetrahydro-1H-[1,4]diazepino[1,7-a]indole](/img/structure/B3424677.png)
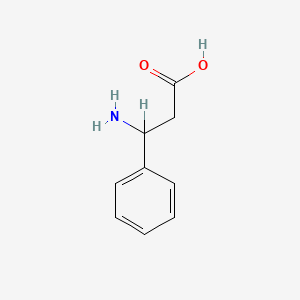
![Dichloro[(R)-(-)-4,12-bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane][(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II)](/img/structure/B3424696.png)
